molecular formula C23H19NO6S2 B12144786 dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate

dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate

Cat. No.: B12144786
M. Wt: 469.5 g/mol
InChI Key: WUWGOOLUVKGKGQ-UHFFFAOYSA-N
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Description

Dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a thiopyrano[2,3-d]thiazole derivative characterized by a bicyclic core structure fused with a thiazole ring. Key structural features include:

  • Substituents: A 4-(benzyloxy)phenyl group at position 7, contributing steric bulk and electron-donating properties.
  • Ester groups: Methyl esters at positions 5 and 6, which influence solubility and reactivity.

Properties

Molecular Formula

C23H19NO6S2

Molecular Weight

469.5 g/mol

IUPAC Name

dimethyl 2-oxo-7-(4-phenylmethoxyphenyl)-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate

InChI

InChI=1S/C23H19NO6S2/c1-28-21(25)17-16(18-20(24-23(27)32-18)31-19(17)22(26)29-2)14-8-10-15(11-9-14)30-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H,24,27)

InChI Key

WUWGOOLUVKGKGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C(C1C3=CC=C(C=C3)OCC4=CC=CC=C4)SC(=O)N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for Intermediate Formation

The synthesis begins with the preparation of 5-(4-(benzyloxy)benzylidene)-4-thioxo-2-thiazolidinone (I ), a critical intermediate formed via Knoevenagel condensation. This step involves reacting 4-thioxo-2-thiazolidinone with 4-(benzyloxy)benzaldehyde in acetic acid under reflux conditions. Ethylenediammonium diacetate (EDDA) is employed as a catalyst to enhance reaction efficiency, yielding I with >75% purity after recrystallization from ethanol.

Key Reaction Conditions

  • Solvent: Glacial acetic acid

  • Catalyst: EDDA (10 µmol per 10 mmol aldehyde)

  • Temperature: Reflux (110–120°C)

  • Time: 2–4 hours.

Hetero-Diels-Alder Cycloaddition

The intermediate I undergoes [4+2]-cycloaddition with dimethyl acetylenedicarboxylate (II ) as the dienophile. This reaction proceeds in boiling acetic acid, facilitated by hydroquinone to suppress polymerization side reactions. The thiopyrano[2,3-d]thiazole core forms regioselectively, with the benzyloxy group retained at the 7-position.

Optimized Parameters

  • Molar Ratio: 1:1.2 (Intermediate I : Dienophile II )

  • Additive: Hydroquinone (2–3 mg per 15 mL solvent)

  • Yield: 68–81% after recrystallization from dimethylformamide (DMF).

Alternative Methodologies and Modifications

Three-Component One-Pot Synthesis

A streamlined approach combines 4-thioxo-2-thiazolidinone, 4-(benzyloxy)benzaldehyde, and dimethyl acetylenedicarboxylate in acetonitrile with EDDA. This method bypasses intermediate isolation, reducing reaction time to 3–5 hours while maintaining yields of 70–76%.

Advantages

  • Eliminates purification of intermediate I .

  • Reduces solvent consumption by 40% compared to stepwise synthesis.

Microwave-Assisted Cycloaddition

Microwave irradiation (150°C, 20 minutes) accelerates the cycloaddition step, achieving 85% conversion. However, product purity decreases to 65–70% due to competing decarboxylation, necessitating additional chromatography.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 3.85 (s, 6H, -OCH3), 5.12 (s, 2H, -OCH2Ph), 6.92–7.45 (m, 9H, aromatic), 7.70 (s, 1H, thiopyran-H).

  • 13C NMR: 170.2 (C=O), 166.3 (thiazole-C2), 137.8 (benzyloxy-C), 128.5–115.3 (aromatic carbons).

  • ESI-MS: m/z 579.1 [M+H]+ (calculated 578.5).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Key impurities include unreacted dienophile (1.2%) and decarboxylated byproducts (0.8%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Purity (%) Key Advantage
Stepwise Condensation75–816–898High reproducibility
One-Pot Synthesis70–763–595Reduced solvent use
Microwave-Assisted850.365–70Rapid reaction time

Challenges and Optimization Strategies

Byproduct Formation

Decarboxylation during cycloaddition generates 7-[4-(benzyloxy)phenyl]-2-oxo-thiopyrano[2,3-d]thiazole (up to 12% in microwave methods). Mitigation involves:

  • Lowering reaction temperature to 80°C.

  • Using anhydrous acetic acid to minimize hydrolysis.

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) improve dienophile solubility but increase ester group hydrolysis. Balancing solubility and stability, acetic acid remains optimal despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate typically involves multi-step organic reactions that may include cyclization and functional group modifications. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. Studies have shown that similar structures can inhibit the growth of various bacteria and fungi. For instance, compounds with thiazole moieties have been reported to possess antibacterial properties comparable to established antibiotics like ciprofloxacin and rifampicin . The specific compound may exhibit similar or enhanced efficacy against resistant strains.

Anticancer Potential
Thiazole derivatives are increasingly recognized for their anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For example, studies on related compounds have demonstrated their ability to interact with cellular pathways involved in cancer progression . The compound's structural features suggest potential activity against different cancer cell lines.

Anti-inflammatory Effects
Compounds containing thiazole rings have also been investigated for anti-inflammatory activities. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This application is particularly relevant in the treatment of chronic inflammatory diseases where inflammation plays a critical role in pathology .

Case Studies

  • Antibacterial Activity Evaluation
    A study focusing on thiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) against Mycobacterium smegmatis, indicating potential use in treating tuberculosis . The structural similarities with this compound suggest it may have similar properties.
  • Anticancer Research
    In vitro assays conducted on thiazole-based compounds showed promising results against various cancer cell lines. Compounds were tested for their ability to inhibit cell proliferation and induce apoptosis . The findings suggest that the compound may be developed further for oncological applications.

Mechanism of Action

The mechanism of action of dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may be crucial for its biological activity. Additionally, the benzyloxyphenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

  • Ester vs. Carboxylate : Methyl esters (target) are less polar than carboxylate salts (e.g., potassium salt in the first analog), affecting bioavailability and metabolic stability.

Functional Analogs with Different Cores but Similar Substituents

Compounds with divergent cores but analogous substituents highlight the role of functional groups:

Compound Name Core Structure Substituents (Position) Melting Point (°C) Yield (%) Reference
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl (7), diethyl esters (5,6) 215–217 55
Diethyl 8-cyano-7-(4-nitrophenyl)-3-phenethyl-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl (7), phenethyl (3) 243–245 51
Target Compound Thiopyrano[2,3-d]thiazole Benzyloxyphenyl (7), methyl esters (5,6) N/A N/A N/A

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (electron-withdrawing) in analogs increases polarity and reactivity compared to the benzyloxy group (electron-donating) in the target compound.
  • Core Flexibility: The rigid thiopyrano[2,3-d]thiazole core (target) may restrict conformational freedom compared to tetrahydroimidazo[1,2-a]pyridine, influencing binding affinity in biological targets.

Analytical and Structural Insights

NMR Spectroscopy

NMR studies of structurally related compounds reveal that substituents at position 7 (e.g., benzyloxy vs. methoxy) induce distinct chemical shift patterns. For example:

  • In regions corresponding to protons near the 7-aryl group (e.g., positions 29–36 and 39–44), chemical shifts vary significantly due to changes in electronic environment .
  • Methyl esters (target) may shield adjacent protons, reducing deshielding effects compared to carboxylate salts .

Hydrogen Bonding and Crystallinity

However, benzyloxy substituents may introduce steric hindrance, reducing crystalline order compared to smaller groups (e.g., methoxy) .

Biological Activity

Dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a complex organic compound that belongs to the thiopyrano-thiazole class. Its unique structural features suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on existing research findings.

Structural Characteristics

The compound is characterized by the following structural features:

  • Molecular Formula : C23H19NO6S2
  • Functional Groups : Contains dimethyl ester groups and a benzyloxy substituent on the phenyl ring.
  • Framework : Incorporates both thiopyrano and thiazole moieties, which are known to influence its reactivity and biological properties.

Biological Activities

Research indicates that compounds within the thiopyrano-thiazole class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
  • Antitumor Activity : There is emerging evidence that this compound may exhibit antitumor properties. Studies on related compounds have shown selective in vitro and in vivo antitumor activity against various cancer cell lines .

The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, potential interactions with specific enzymes or receptors involved in metabolic pathways have been suggested. Further research is needed to elucidate these interactions and their implications for therapeutic use.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological profiles:

Compound NameStructural FeaturesUnique Aspects
7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acidLacks ester groupsMay affect solubility and reactivity
7-(4-Hydroxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d]thiazoleHydroxyl group instead of benzyloxyDifferent biological activity profile
7-(4-Methoxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d]thiazoleMethoxy substitutionAltered electronic properties

The presence of both dimethyl ester groups and the benzyloxy substituent enhances solubility in organic solvents and may improve bioavailability compared to similar compounds .

Case Studies

Several studies have focused on the biological activity of thiopyrano-thiazole derivatives:

  • Antimicrobial Study : A study evaluated a series of thiopyrano derivatives for antibacterial activity against common pathogens. Results indicated that some derivatives exhibited comparable efficacy to standard antibiotics .
  • Anti-inflammatory Research : Another investigation explored the anti-inflammatory effects of related compounds in murine models of inflammation. These studies showed significant reductions in inflammatory markers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate?

  • Answer : Key steps include refluxing intermediates in polar aprotic solvents (e.g., DMSO or ethanol) with acid catalysis, followed by controlled cooling and recrystallization. For example, analogous heterocyclic syntheses use reflux with substituted benzaldehydes and acetic acid to form fused thiazole-thiopyrano systems, achieving yields of ~65% after purification . Optimization of solvent ratios (e.g., water-ethanol mixtures) and reaction times (12–18 hours) is critical to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing thiopyrano and thiazole ring signals (e.g., deshielded carbonyl carbons at ~170 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1250 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight accuracy (e.g., ±0.001 Da deviation) and fragmentation patterns .

Q. How can researchers verify the compound’s crystallinity and stereochemistry?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL97 or PLATON provides bond angles, torsion angles (e.g., O4—C8—C9—O7 = 163.47°), and confirms stereochemical assignments . ORTEP-3 molecular graphics are recommended for visualizing crystal packing .

Advanced Research Questions

Q. How can computational chemistry improve reaction design for this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path searches and machine learning to identify optimal conditions (e.g., solvent polarity, temperature) for thiopyrano-thiazole cyclization . Experimental validation via HPLC tracking of intermediates is advised .

Q. What experimental design strategies optimize yield and purity in multi-step syntheses?

  • Answer : Use a Design of Experiments (DoE) approach with factorial designs to test variables (e.g., molar ratios, reflux duration). For instance, a 2³ factorial design can isolate the impact of acetic acid concentration (5–10 drops) and benzaldehyde substituents on yield . Response surface methodology (RSM) further refines optimal conditions .

Q. How do structural modifications (e.g., benzyloxy vs. nitro substituents) affect biological activity?

  • Answer : Comparative studies with analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) show that electron-withdrawing groups (e.g., nitro) enhance enzyme inhibition (e.g., IC50 values < 10 µM) by stabilizing ligand-receptor interactions. Use molecular docking (AutoDock Vina) and in vitro assays (e.g., kinase inhibition) to validate structure-activity relationships .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Answer :

  • Step 1 : Validate assay protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
  • Step 2 : Perform meta-analysis of literature data to identify confounding variables (e.g., solvent polarity in cell-based assays).
  • Step 3 : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity trends against structural analogs .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Answer :

  • Membrane Separation Technologies : Purify intermediates via nanofiltration to remove high-MW byproducts .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thiopyrano ring closure) .
  • In-line Analytics : Real-time FTIR monitors reaction progression to minimize batch failures .

Methodological Notes

  • Contradictory Data : Cross-validate spectral assignments with 2D NMR (COSY, HSQC) to resolve signal overlap .
  • Advanced Characterization : Dynamic NMR can probe conformational flexibility in the thiopyrano ring .
  • Safety : Thiocarbonyl intermediates may require inert atmosphere handling to prevent oxidation .

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